molecular formula C9H11N3S B096644 2-(1H-benzimidazol-2-ylsulfanyl)ethanamine CAS No. 17124-80-0

2-(1H-benzimidazol-2-ylsulfanyl)ethanamine

Cat. No. B096644
CAS RN: 17124-80-0
M. Wt: 193.27 g/mol
InChI Key: VRYQWOHUFXJQHB-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)ethanamine is a chemical compound with the molecular formula C9H11N3S . It has a molecular weight of 193.27 .


Molecular Structure Analysis

The InChI code for 2-(1H-benzimidazol-2-ylsulfanyl)ethanamine is 1S/C9H11N3S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2,(H,11,12) . This indicates the presence of a benzimidazole ring attached to an ethanamine group via a sulfanyl (thiol) linker .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYQWOHUFXJQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine

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